2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring linked to a piperidine moiety, which is further connected to a benzodioxole group
Mechanism of Action
Target of Action
The primary targets of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone are currently unknown. This compound is structurally similar to other benzo[d][1,3]dioxole compounds, which have been found to interact with a variety of biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzo[d][1,3]dioxole compounds, which often bind to their targets and modulate their activity .
Biochemical Pathways
Given the structural similarity to other benzo[d][1,3]dioxole compounds, it may affect similar pathways, including those involved in cell signaling, metabolism, and gene expression
Result of Action
Based on the known activities of structurally similar compounds, it may have potential antimicrobial, antiviral, anti-inflammatory, and antitumor activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Piperidine Moiety: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The benzodioxole group is then coupled with the piperidine moiety using reagents like carbodiimides to form the intermediate compound.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate diamines and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine
- 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrimidine
Uniqueness
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole group enhances its hydrophobic interactions, while the pyrazine ring provides additional sites for hydrogen bonding and π-π interactions, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(10-20)24-16-9-18-5-6-19-16/h3-6,8-9,13H,1-2,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXKVHGSCMYKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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